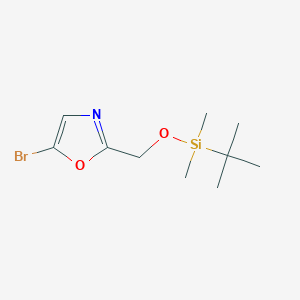

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole

Description

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a brominated oxazole derivative featuring a tert-butyldimethylsilyl (TBS) protecting group on the hydroxymethyl substituent. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen, known for their aromaticity and diverse applications in medicinal chemistry, agrochemicals, and materials science . The bromine atom at the 5-position enhances electrophilic substitution reactivity, while the TBS group stabilizes the hydroxymethyl moiety during synthetic processes, improving solubility and handling . This compound is typically synthesized via cyclization reactions or functionalization of preformed oxazole cores, leveraging regioselective bromination strategies .

Properties

IUPAC Name |

(5-bromo-1,3-oxazol-2-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2Si/c1-10(2,3)15(4,5)13-7-9-12-6-8(11)14-9/h6H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCVOKHTIXXPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=NC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole.

Bromination: The oxazole derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures during the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the oxazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.

Oxidation Products: Oxidation of the oxazole ring can lead to the formation of oxazole N-oxides.

Reduction Products: Reduction reactions can yield reduced oxazole derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is utilized as a reagent in various organic transformations. Its oxazole ring facilitates diverse substitution reactions, enabling the synthesis of more complex organic molecules. For instance, it can be used in the preparation of substituted oxazoles and other heterocycles, which are valuable in medicinal chemistry.

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar oxazole structures exhibit significant antimicrobial effects against various pathogens. This suggests that this compound may also possess similar properties.

- Anticancer Activity : Preliminary investigations into oxazole derivatives have revealed promising anticancer activity, warranting further exploration of this compound's effects on cancer cell lines.

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate for developing new drugs. Its unique structural characteristics may lead to the discovery of novel therapeutic agents targeting specific diseases, including bacterial infections and cancer.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Similar Oxazole Derivative A | Anticancer | |

| Similar Oxazole Derivative B | Antimicrobial |

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry explored the antimicrobial properties of various oxazoles, including derivatives similar to this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Synthesis of Complex Molecules

In a research article focused on synthesizing complex lactone-pyrrolidinone systems, this compound was employed as a key intermediate. The study demonstrated how this compound facilitated the construction of intricate molecular architectures that could lead to biologically active compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Electronic Properties of Selected Oxazole Derivatives

*Calculated based on analogous structures.

- Electronic Effects : The TBS group in 5-Bromo-2-(TBS-oxymethyl)-oxazole is electron-donating, raising the HOMO energy compared to electron-withdrawing substituents like -CCl₃ or -CF₃. This increases nucleophilic attack susceptibility at the 5-bromo position .

- Steric Effects : Bulky substituents (e.g., TBS, phenyl) hinder reactions at adjacent positions. For instance, 5-Bromo-4-methyl-2-phenyloxazole shows reduced reactivity in cross-coupling reactions due to steric shielding .

Biological Activity

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination of the oxazole derivative using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane. This process allows for the introduction of bromine at the 5-position of the oxazole ring, enhancing its reactivity and biological profile.

Biological Activity

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation but show promise based on related oxazole derivatives.

Antimicrobial Activity

Oxazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have reported that certain oxazole compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds vary, with some derivatives showing MIC values as low as 0.8 µg/ml against Candida albicans (Table 1) .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 15 | 20 | E. coli |

| Control | 10 | Ampicillin |

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, certain compounds have demonstrated the ability to inhibit the proliferation of cancer cell lines and induce apoptosis through modulation of signaling pathways . The compound SCM9, while not directly related to this compound, serves as an example of how similar structures can influence cancer cell behavior.

Immunomodulatory Effects

Research has indicated that some oxazole derivatives can modulate immune responses. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in human blood cultures, suggesting potential applications in treating autoimmune disorders .

Case Studies

A notable study focused on a series of oxazolo[5,4-d]pyrimidines showed promising results in terms of immunological and antiviral activity. Compounds from this series were tested for their ability to suppress lymphocyte proliferation and inhibit viral replication, providing a framework for understanding how structural modifications can enhance biological activity .

The mechanism by which this compound exerts its effects is likely multifaceted. It may involve interaction with specific enzymes or receptors within biological pathways, leading to altered cellular responses. Ongoing research aims to elucidate these mechanisms further, particularly in relation to its potential as an anticancer agent.

Q & A

(Basic) What synthetic methodologies are most effective for preparing 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole?

Answer:

The compound can be synthesized via van Leusen’s oxazole synthesis , a robust method for constructing oxazole rings from aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) . Key steps include:

- Protection of the hydroxymethyl group : Introduce the tert-butyldimethylsilyl (TBS) group early to prevent undesired side reactions during oxazole formation.

- Reaction optimization : Use equimolar ratios of aldehyde and TosMIC in methanol with potassium carbonate as a base under reflux (70°C, 3 hours) . Post-reaction workup involves extraction with methyl tert-butyl ether and purification via column chromatography.

- Bromination : Introduce bromine at the oxazole C5 position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C → RT).

(Advanced) How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of the oxazole ring in cross-coupling reactions?

Answer:

The TBS group:

- Steric hindrance : Shields the hydroxymethyl group, preventing unwanted nucleophilic attack or oxidation during metal-catalyzed reactions (e.g., Suzuki coupling). This allows selective functionalization at the C5 bromine position .

- Thermal stability : Enables high-temperature reactions (e.g., Heck coupling) without deprotection. Post-coupling, the TBS group can be removed using tetrabutylammonium fluoride (TBAF) in THF .

- Crystallinity enhancement : The bulky silyl group improves crystal packing, facilitating X-ray diffraction studies (critical for structural validation) .

(Basic) What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H⁺] = 347.06 g/mol) .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C-H⋯O/N hydrogen bonds). The monoclinic space group P2₁/n is common for similar oxazole derivatives .

(Advanced) How can computational chemistry predict halogen-bonding interactions involving this oxazole derivative?

Answer:

- Molecular electrostatic potential (MEP) analysis : Calculate MEP surfaces at the DFT/B3LYP level to identify electron-rich regions (e.g., oxazole N vs. O). The nitrogen atom typically exhibits higher negative potential (−140 kJ mol⁻¹ e⁻¹), making it a stronger halogen-bond acceptor than oxygen .

- Energy calculations : Compare I⋯N vs. I⋯O interaction energies (e.g., 23.9 kJ mol⁻¹ for N vs. <20 kJ mol⁻¹ for O) to prioritize cocrystallization partners like perfluorinated iodobenzenes .

- Cooperative effects : Model cooperativity between halogen bonds and hydrogen bonds (e.g., in cocrystals with 1,3,5-trifluoro-2,4,6-triiodobenzene) to design supramolecular architectures .

(Advanced) What strategies mitigate competing side reactions during functionalization of the C5 bromine atom?

Answer:

- Pd-catalyzed cross-coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C. Add silver oxide (Ag₂O) to suppress protodebromination .

- Sonogashira coupling : Employ CuI and PdCl₂(PPh₃)₂ with terminal alkynes in DMF/Et₃N (3:1). Pre-activate the catalyst to minimize homocoupling .

- Protection of reactive sites : If the TBS group is labile under reaction conditions, switch to a more stable protecting group (e.g., triisopropylsilyl) .

(Basic) How does the oxazole ring’s electronic structure affect its halogen-bonding propensity?

Answer:

- Resonance effects : The oxazole nitrogen’s lone pairs delocalize into the aromatic ring, creating a localized negative charge ideal for halogen bonding with σ-hole donors (e.g., iodoperfluorobenzenes) .

- Experimental validation : Cocrystallization studies show 100% participation of the oxazole N in I⋯N interactions, with average contact shortening of 16% vs. van der Waals radii .

(Advanced) What role does this compound play in multicomponent reactions (MCRs)?

Answer:

- Isocyanide-based MCRs : The oxazole’s electron-deficient ring participates in Ugi-type reactions with aldehydes, amines, and isocyanides to generate peptidomimetics. The TBS group remains intact under these conditions .

- Post-MCR modifications : After MCRs, the C5 bromine can undergo Suzuki coupling to introduce biaryl motifs, useful in medicinal chemistry .

(Basic) What are the stability considerations for long-term storage of this compound?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent bromine dissociation or TBS group degradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the silyl ether. Confirm stability via periodic ¹H NMR checks .

(Advanced) How can Hirschfeld surface analysis elucidate intermolecular interactions in its crystal structure?

Answer:

- Surface mapping : Generate Hirshfeld surfaces (e.g., using CrystalExplorer) to visualize close contacts (dnorm). H⋯H (34.4%) and C-H⋯O/N (20–25%) interactions dominate .

- Fingerprint plots : Quantify interaction contributions (e.g., Br⋯H contacts <5%) to guide cocrystal design for enhanced solubility or bioavailability .

(Advanced) What mechanistic insights explain the oxazole ring’s resistance to electrophilic aromatic substitution (EAS)?

Answer:

- Electron-withdrawing effects : The oxazole’s electronegative N and O atoms deactivate the ring toward EAS. Bromination requires directing groups (e.g., methyl) or Lewis acid catalysts (e.g., FeBr₃) .

- Computational evidence : NBO analysis shows reduced π-electron density at C4/C5 positions, favoring radical or metal-mediated pathways over classical EAS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.